molecular formula C16H8O4 B12002958 Pyrene-1,3,6,8(2H,7H)-tetrone CAS No. 35147-76-3

Pyrene-1,3,6,8(2H,7H)-tetrone

Cat. No.: B12002958
CAS No.: 35147-76-3
M. Wt: 264.23 g/mol
InChI Key: XRVXSWZJTJOYCE-UHFFFAOYSA-N
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Description

Pyrene-1,3,6,8(2H,7H)-tetrone is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₈O₄ It is known for its unique structure, which consists of a pyrene core with four ketone groups at positions 1, 3, 6, and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrene-1,3,6,8(2H,7H)-tetrone typically involves the oxidation of pyrene derivatives. One common method is the oxidation of pyrene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The choice of solvent, temperature, and reaction time are critical factors in maximizing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrene-1,3,6,8(2H,7H)-tetrone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming pyrene-1,3,6,8-tetraol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products Formed

    Oxidation: Formation of more oxidized polycyclic aromatic compounds.

    Reduction: Formation of pyrene-1,3,6,8-tetraol.

    Substitution: Formation of halogenated pyrene derivatives.

Scientific Research Applications

Pyrene-1,3,6,8(2H,7H)-tetrone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound for studying aromaticity and reactivity.

    Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism by which Pyrene-1,3,6,8(2H,7H)-tetrone exerts its effects depends on its interaction with molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. In photodynamic therapy, it generates reactive oxygen species upon exposure to light, leading to cell damage and death. The pathways involved include oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrene: The parent compound of Pyrene-1,3,6,8(2H,7H)-tetrone, lacking the ketone groups.

    Pyrene-1,3,6,8-tetraol: The reduced form of this compound with hydroxyl groups instead of ketone groups.

    1,3,6,8-Tetra(4-carboxyphenyl)pyrene: A derivative with carboxyl groups attached to the pyrene core.

Uniqueness

This compound is unique due to its four ketone groups, which impart distinct chemical reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions and its interactions with biological systems make it a versatile compound in scientific research.

Biological Activity

Pyrene-1,3,6,8(2H,7H)-tetrone is a polycyclic aromatic compound with significant biological implications. It belongs to a class of nitroaromatic compounds that have garnered attention due to their potential toxicological effects and interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, environmental impact, and potential applications in various fields.

Chemical Structure and Properties

This compound features a pyrene backbone with four carbonyl groups at positions 1, 3, 6, and 8. The molecular formula is C16H8O4C_{16}H_{8}O_{4}, and its structure is characterized by a planar arrangement conducive to pi-stacking interactions. This structural configuration enhances its reactivity and ability to form adducts with various biological macromolecules.

1. Toxicological Effects

Research has indicated that this compound exhibits significant toxicological properties. It can form reactive intermediates that interact with DNA and proteins, leading to mutagenic and carcinogenic outcomes. For instance:

  • DNA Interaction : Studies show that nitroaromatic compounds can bind to DNA, resulting in the formation of DNA adducts which may initiate carcinogenesis.
  • Protein Interaction : The compound's ability to interact with proteins can disrupt normal cellular functions and contribute to toxicity .

2. Bioaccumulation

Due to its lipophilic nature and persistence in the environment, this compound can bioaccumulate in aquatic organisms. This bioaccumulation poses risks not only to marine life but also to humans through the food chain.

Case Study 1: Environmental Impact

A study conducted on marine organisms demonstrated that exposure to this compound led to significant physiological stress and alterations in reproductive health. The findings highlighted the compound's potential as an environmental contaminant with serious ecological consequences.

Case Study 2: Mutagenicity Testing

In vitro tests using bacterial strains (Ames test) revealed that this compound exhibited mutagenic properties. The results indicated a dose-dependent increase in mutation frequency correlating with higher concentrations of the compound .

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds within its class:

Compound NameStructural FeaturesUnique Properties
Pyrene Base structure without additional functional groupsLess reactive compared to tetrone derivatives
1-Nitropyrene Single nitro group on pyreneExhibits lower mutagenicity than dinitro derivatives
2,7-Dinitropyrene Two nitro groupsHigher toxicity due to increased reactivity

Applications

Despite its toxicological profile, this compound has potential applications:

  • Material Science : Its unique electronic properties make it suitable for developing advanced materials such as luminescent sensors.
  • Pharmaceuticals : Research into its interactions with biomolecules could lead to the development of novel therapeutic agents targeting specific pathways involved in cancer.

Properties

IUPAC Name

pyrene-1,3,6,8-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVXSWZJTJOYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)CC4=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355015
Record name Pyrene-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35147-76-3
Record name NSC727410
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrene-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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